REACTION_SMILES
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[CH3:12][CH2:13][N:14]([CH2:15][CH3:16])[CH2:17][CH3:18].[CH3:19][S:20]([Cl:21])(=[O:22])=[O:23].[Cl:1][c:2]1[cH:3][n:4][cH:5][c:6]([Cl:11])[c:7]1[CH:8]([CH3:9])[OH:10].[Cl:24][CH2:25][Cl:26]>>[Cl:1][c:2]1[cH:3][n:4][cH:5][c:6]([Cl:11])[c:7]1[CH:8]([CH3:9])[O:10][S:20]([CH3:19])(=[O:22])=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)c1c(Cl)cncc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC(OS(C)(=O)=O)c1c(Cl)cncc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |